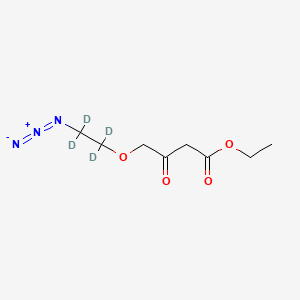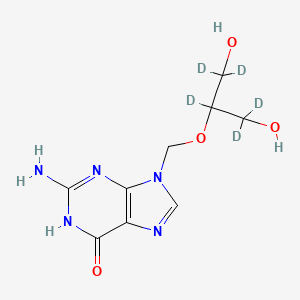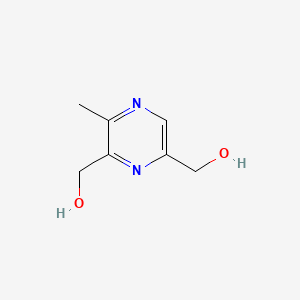
(3-Methylpyrazine-2,6-diyl)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylpyrazine-2,6-diyl)dimethanol: is an organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrazine, characterized by the presence of hydroxymethyl and methyl groups attached to the pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpyrazine-2,6-diyl)dimethanol typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: (3-Methylpyrazine-2,6-diyl)dimethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 6-formyl-5-methylpyrazine or 6-carboxy-5-methylpyrazine.
Reduction: 6-(Hydroxymethyl)-5-methylpyrazin-2-ylamine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (3-Methylpyrazine-2,6-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may also interact with nucleic acids or proteins, affecting cellular processes and signaling pathways.
相似化合物的比较
- [4-Chloro-6-(hydroxymethyl)pyridin-2-yl]methanol
- 2,6-Pyridinedimethanol
- 3,5-Dimethyl-2-methoxypyrazine
Comparison:
- (3-Methylpyrazine-2,6-diyl)dimethanol is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.
- Compared to [4-Chloro-6-(hydroxymethyl)pyridin-2-yl]methanol , it lacks the chloro substituent, which may influence its reactivity and interaction with biological targets.
- 2,6-Pyridinedimethanol has a similar hydroxymethyl substitution but on a pyridine ring, leading to different electronic and steric effects.
- 3,5-Dimethyl-2-methoxypyrazine is a structural isomer with different functional groups, affecting its chemical behavior and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
104670-22-6 |
|---|---|
分子式 |
C7H10N2O2 |
分子量 |
154.169 |
IUPAC 名称 |
[6-(hydroxymethyl)-5-methylpyrazin-2-yl]methanol |
InChI |
InChI=1S/C7H10N2O2/c1-5-7(4-11)9-6(3-10)2-8-5/h2,10-11H,3-4H2,1H3 |
InChI 键 |
PZVIZKTZCYOBSN-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N=C1CO)CO |
同义词 |
2,6-Pyrazinedimethanol, 3-methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


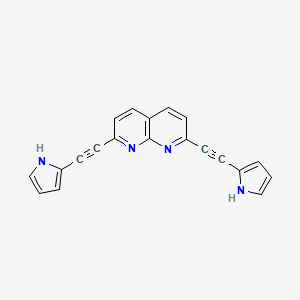
![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)
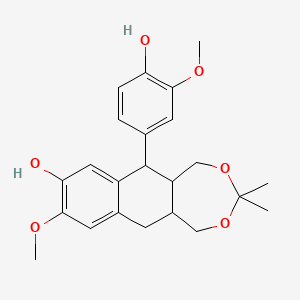
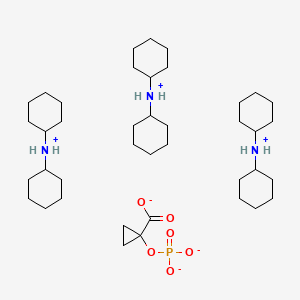

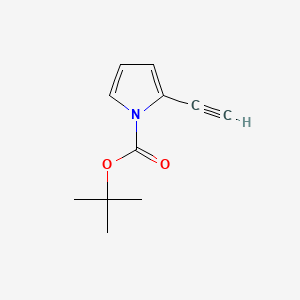
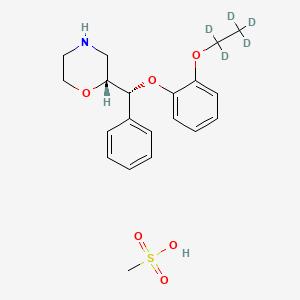
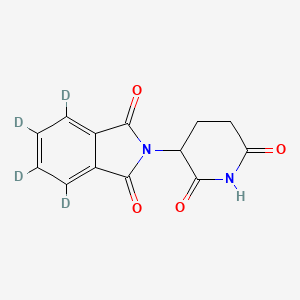
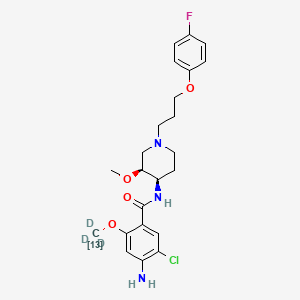

![4-[4-(Dimethylamino)-1-(4'-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B562529.png)
